molecular formula C21H18ClN3 B2710413 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole CAS No. 337920-59-9

1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole

Cat. No.: B2710413
CAS No.: 337920-59-9
M. Wt: 347.85
InChI Key: MSPLYQZNUCUMFX-UHFFFAOYSA-N
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Description

1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole core with a benzyl group, a chloropyridinyl group, and two methyl groups, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

The synthesis of 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone, followed by cyclization. One common method includes the reaction of o-phenylenediamine with 6-chloropyridine-3-carbaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often involve heating and may require an acidic or basic environment to facilitate the cyclization process .

Chemical Reactions Analysis

1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The chloropyridinyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives with different substituents.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Scientific Research Applications

1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The chloropyridinyl group may enhance the compound’s binding affinity and specificity towards certain targets, contributing to its overall biological activity .

Comparison with Similar Compounds

1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethyl-1H-1,3-benzodiazole can be compared with other benzimidazole derivatives, such as:

    1-Benzyl-2-(6-fluoropyridin-3-yl)-5,6-dimethylbenzimidazole: Similar structure but with a fluorine atom instead of chlorine, which may alter its biological activity and chemical properties.

    1-Benzyl-2-(6-bromopyridin-3-yl)-5,6-dimethylbenzimidazole: Contains a bromine atom, potentially affecting its reactivity and interactions with biological targets.

    1-Benzyl-2-(6-methylpyridin-3-yl)-5,6-dimethylbenzimidazole: Features a methyl group, which can influence its steric and electronic properties.

These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on its overall properties and applications .

Properties

IUPAC Name

1-benzyl-2-(6-chloropyridin-3-yl)-5,6-dimethylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3/c1-14-10-18-19(11-15(14)2)25(13-16-6-4-3-5-7-16)21(24-18)17-8-9-20(22)23-12-17/h3-12H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPLYQZNUCUMFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C(=N2)C3=CN=C(C=C3)Cl)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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